4-Chloro-3-fluorobenzoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

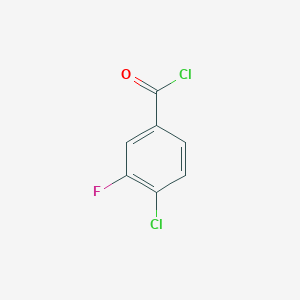

4-Chloro-3-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms at the 4th and 3rd positions, respectively. This compound is a colorless to light yellow liquid and is known for its reactivity, making it a valuable intermediate in organic synthesis .

Mécanisme D'action

Target of Action

4-Chloro-3-fluorobenzoyl chloride is an organic compound used in proteomics research . It’s important to note that the compound’s targets would largely depend on the context of its use, particularly the type of biological system or reaction in which it is involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and stability. Moreover, in a biological context, factors such as the presence of specific enzymes or transport proteins could influence its action and efficacy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Chloro-3-fluorobenzoyl chloride can be synthesized through various methods. One common method involves the chlorination of 4-fluorotoluene under ultraviolet light, followed by hydrolysis. The process includes the following steps :

Chlorination: 4-Fluorotoluene is subjected to chlorination under ultraviolet light at temperatures between 70-85°C to produce 4-fluorotrichlorotoluene.

Hydrolysis: The resulting 4-fluorotrichlorotoluene is then hydrolyzed in the presence of a composite catalyst, such as ferric trichloride and zinc chloride, to yield 4-fluorobenzoyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes continuous monitoring of temperature, pressure, and reactant concentrations to maintain optimal reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-fluorobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine and fluorine atoms.

Friedel-Crafts Acylation: It can react with aromatic compounds in the presence of a Lewis acid catalyst to form acylated products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or tetrahydrofuran.

Friedel-Crafts Acylation: This reaction requires a Lewis acid catalyst, such as aluminum chloride, and is usually conducted at low temperatures to prevent side reactions.

Major Products Formed

Substitution Reactions: The major products are substituted benzoyl derivatives, depending on the nucleophile used.

Friedel-Crafts Acylation: The major products are acylated aromatic compounds, which can be further utilized in the synthesis of various organic molecules.

Applications De Recherche Scientifique

4-Chloro-3-fluorobenzoyl chloride has diverse applications in scientific research, including:

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluorobenzoyl Chloride: Similar in structure but lacks the chlorine atom at the 4th position.

3-Fluorobenzoyl Chloride: Similar but with the fluorine atom at the 3rd position and no chlorine substitution.

4-Chlorobenzoyl Chloride: Similar but lacks the fluorine atom at the 3rd position.

Uniqueness

4-Chloro-3-fluorobenzoyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This dual substitution enhances its reactivity and allows for more diverse chemical transformations compared to its mono-substituted counterparts .

Activité Biologique

4-Chloro-3-fluorobenzoyl chloride (CAS No. 177787-25-6) is an aromatic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound features both chloro and fluoro substituents, which can significantly influence its reactivity and interaction with biological systems.

- Molecular Formula: C₇H₃ClF₁O

- Molecular Weight: 193.00 g/mol

- IUPAC Name: this compound

- Structure: Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity, which can lead to enzyme inhibition or receptor modulation. This mechanism is crucial for its potential applications in drug development.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways related to cell death. The structure-activity relationship (SAR) studies suggest that modifications in the halogen substituents can enhance its efficacy against various cancer cell lines.

Study on Enzyme Inhibition

A significant study focused on the inhibition of the P2X3 receptor, which is implicated in pain sensation. The study screened a library of compounds, including derivatives of this compound, revealing that certain modifications led to enhanced antagonistic activity against this receptor .

| Compound | P2X3R Activity (IC50) | Modification |

|---|---|---|

| KCB-77033 | 200 nM | Base Compound |

| This compound | 150 nM | Substituted Halogens |

Toxicological Studies

Toxicological assessments have highlighted the irritant nature of this compound upon exposure. Symptoms may include respiratory issues similar to reactive airways dysfunction syndrome (RADS), emphasizing the need for careful handling in laboratory settings .

Propriétés

IUPAC Name |

4-chloro-3-fluorobenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMGUKOEVZJUAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397601 |

Source

|

| Record name | 4-Chloro-3-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177787-25-6 |

Source

|

| Record name | 4-Chloro-3-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.